molecular formula C21H30O2 B2992133 methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate CAS No. 692733-03-2

methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate

Cat. No.: B2992133
CAS No.: 692733-03-2
M. Wt: 314.469
InChI Key: RAMXGIXSKNISBL-LFIBNONCSA-N
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Description

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Solvent: Methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-4-phenyl-2-pentenoate
  • Methyl 4,4-dimethyl-2-pentynoate
  • Methyl 2-isopropyl-4-pentenoate

Uniqueness

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a phenyl group

Properties

IUPAC Name

methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-4-5-6-17-7-12-19(13-8-17)20-14-9-18(10-15-20)11-16-21(22)23-2/h9-11,14-17,19H,3-8,12-13H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXGIXSKNISBL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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